molecular formula C15H12N4O2S2 B2958837 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1798042-27-9

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2958837
CAS No.: 1798042-27-9
M. Wt: 344.41
InChI Key: LFXYPSRGHXOPKL-UHFFFAOYSA-N
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Description

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a fused thiazoloazepin ring system linked to a benzo[d]thiazole-2-carboxamide moiety. Its synthesis likely involves multi-step reactions, including amide coupling and cyclization strategies analogous to those described for related thiazole/benzothiazole derivatives .

Properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S2/c20-12-11-9(5-3-7-16-12)18-15(23-11)19-13(21)14-17-8-4-1-2-6-10(8)22-14/h1-2,4,6H,3,5,7H2,(H,16,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXYPSRGHXOPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific interactions with its target and the resulting changes to cellular processes. Given its target, potential effects could include alterations to the cell cycle, induction of cell death, or other changes related to DNA damage response.

Biological Activity

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

1. Chemical Structure and Properties

The compound has the following molecular formula and structure:

PropertyDetails
Molecular Formula C₁₆H₁₅N₃O₂S
Molecular Weight 313.4 g/mol
CAS Number 1798406-56-0
IUPAC Name This compound

2. Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiazole and azepine precursors. The process may include:

  • Formation of the thiazole ring.
  • Cyclization to create the azepine structure.
  • Functionalization to introduce the benzo[d]thiazole moiety.

Various catalysts and reaction conditions are employed to optimize yield and purity.

3.1 Anticancer Activity

Research indicates that compounds containing thiazole and benzothiazole moieties exhibit promising anticancer properties. A study evaluated several thiazolidinones with similar structures and found significant activity against various cancer cell lines including leukemia, melanoma, and breast cancer .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound ALeukemia5.38
Compound BMelanoma6.16
Compound CBreast Cancer4.45

3.2 Antimicrobial Activity

The compound has also shown potential antimicrobial effects. Thiazole derivatives have been reported to possess antibacterial and antifungal activities against various strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1.56
Escherichia coli3.25
Candida albicans0.50

The biological activity of this compound is thought to involve interactions with specific cellular targets that disrupt critical pathways in cancer cells and pathogens. Thiazole compounds are known for their ability to inhibit key enzymes involved in cell proliferation and survival.

5. Case Studies

Several studies have highlighted the efficacy of thiazole derivatives:

  • Anticancer Screening : In vitro tests demonstrated that certain derivatives had a logGI(50) value indicating strong inhibition of tumor growth across multiple cancer types.
  • Antimicrobial Trials : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares key motifs with several synthesized derivatives in the evidence:

Compound Name/ID Core Structure Key Substituents/Modifications Synthesis Yield Purity (HPLC) Biological Data (if available)
Target Compound Thiazoloazepin + benzothiazole carboxamide 4-oxo-tetrahydroazepin, benzo[d]thiazole-2-amide Not reported Not reported Not specified
() Compound 29 Thiazole-4-carboxamide Azidobenzoyl, trimethoxybenzamide Not specified 98% Not reported
() Compound 14 Benzo[d]thiazole-2-carboxamide Naphthalen-2-ylpropyl 21% NMR-confirmed Not reported
() Thiadiazole derivatives 1,3,4-Thiadiazole Aryl/alkyl substituents Varies Not reported Antioxidant activity

Key Observations :

  • Substitution Position : The target compound’s benzothiazole-2-carboxamide group (vs. thiazole-4-carboxamide in ) may alter binding affinity due to steric and electronic differences .
  • Ring Systems : The thiazoloazepin core distinguishes the target from simpler thiazole/thiadiazole derivatives (e.g., ). This larger ring system could enhance conformational adaptability but complicate synthesis .
  • Synthetic Complexity: reports lower yields (16–59%) for benzothiazole carboxamides, suggesting challenges in coupling sterically hindered amines.
Pharmacological and Physicochemical Properties

While direct data for the target compound are absent, insights can be inferred from analogues:

  • Benzothiazole Derivatives (): Compounds like 9b and 14 exhibit moderate yields but high purity, indicating robust purification protocols. Their benzothiazole-2-carboxamide scaffold is a known pharmacophore in kinase inhibitors and antimicrobial agents .
  • Thiadiazole Derivatives (): Thiadiazole-based amines demonstrate antioxidant activity, highlighting the role of sulfur-containing heterocycles in redox modulation.
  • Amino Acid-Derived Analogues (): High-purity thiazole-4-carboxamides (e.g., 98–99% HPLC) suggest compatibility with pharmaceutical standards. The target’s lack of amino acid-derived substituents may limit solubility compared to these analogues .

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